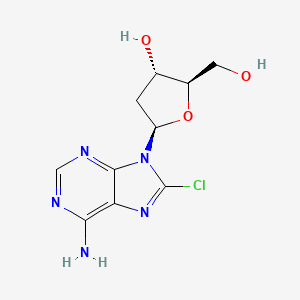

8-Chloro-2'-deoxyadenosine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a purine (B94841) nucleoside analog that has demonstrated significant potential as an anti-cancer agent, particularly in hematological malignancies. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, this compound triphosphate (8-Cl-dATP), which is the primary cytotoxic metabolite. This technical guide provides a comprehensive overview of the core characteristics of 8-Cl-dAdo, including its mechanism of action, key signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data on its cytotoxic and biochemical effects are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

This compound is a synthetic adenosine (B11128) analog characterized by the substitution of a chlorine atom at the 8th position of the adenine (B156593) base.[1][2] This modification confers resistance to degradation by adenosine deaminase, enhancing its bioavailability and therapeutic potential. Its primary mechanism of action involves its conversion to 8-Cl-dATP, which then exerts multiple cytotoxic effects within the cell, including the inhibition of RNA synthesis, depletion of cellular ATP pools, and induction of DNA damage.[3][4][5] These actions ultimately lead to the induction of apoptosis and autophagy in cancer cells.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 85562-55-6 | [2] |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [2] |

| Molecular Weight | 301.69 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (10 mM) | [2] |

Mechanism of Action

The anti-neoplastic activity of this compound is multifaceted, stemming from the actions of its active metabolite, 8-Cl-dATP.

Inhibition of RNA and DNA Synthesis

Upon intracellular conversion to 8-Cl-dATP, this analog acts as a competitive inhibitor of ATP, leading to the disruption of nucleic acid synthesis. 8-Cl-dATP is incorporated into growing RNA chains, causing premature chain termination and a global inhibition of transcription.[3] While the primary effect is on RNA synthesis, inhibition of DNA synthesis has also been observed, contributing to its cytostatic and cytotoxic effects.[6]

Depletion of Cellular ATP

The accumulation of 8-Cl-dATP and its interference with metabolic processes lead to a significant decline in the endogenous cellular ATP pool.[3][4] This energy depletion contributes to the overall cellular stress and triggers downstream signaling pathways associated with apoptosis and autophagy.

Inhibition of Topoisomerase II

8-Cl-dATP has been shown to be a direct inhibitor of topoisomerase IIα.[6] By interfering with the ATP-dependent catalytic cycle of this enzyme, 8-Cl-dATP prevents the relaxation and decatenation of DNA, leading to the accumulation of DNA double-stranded breaks.[6] This DNA damage is a potent trigger for apoptosis.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death.

AMPK/mTOR Pathway and Autophagy

In breast cancer cells, the ATP depletion caused by 8-Cl-dAdo treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[2] This inhibition of mTORC1 signaling ultimately induces autophagy, a cellular self-degradation process that can lead to cell death in the context of cancer therapy.[2]

Figure 1: Signaling pathway of 8-Cl-dAdo-induced autophagy via AMPK activation.

DNA Damage Response and Apoptosis

The induction of DNA double-stranded breaks by 8-Cl-dATP-mediated topoisomerase II inhibition activates the DNA damage response (DDR) pathway. This leads to the phosphorylation of H2AX (γH2AX), a marker of DNA damage, and the activation of apoptotic cascades, ultimately resulting in programmed cell death.[6]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those of hematopoietic origin.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 | 72h | [1] |

| MOLM-14 | Acute Myeloid Leukemia (AML) | ~0.8 (estimated) | 72h | [1] |

| KG-1a | Acute Myeloid Leukemia (AML) | 1.4 | 72h | [1] |

| MV4-11 | Acute Myeloid Leukemia (AML) | ~0.5 (estimated) | 72h | [1] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~1.0 (estimated) | 72h | [1] |

| Primary AML Blasts (FLT3-ITD positive) | Acute Myeloid Leukemia (AML) | 0.8 | 72h | [1] |

Biochemical Parameters

| Parameter | Cell Line | Concentration of 8-Cl-dAdo | Effect | Reference |

| 8-Cl-dATP Accumulation | Multiple Myeloma | 10 µM | >400 µM after 12h | [3] |

| Intracellular ATP Levels | KG-1a and MV4-11 (AML) | 10 µM (6h) | ~20% decrease | [1] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and is suitable for determining the IC₅₀ values of 8-Cl-dAdo in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MOLM-13, KG-1a)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom microplates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of 8-Cl-dAdo in complete medium.

-

Add 100 µL of the 8-Cl-dAdo dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Figure 2: Workflow for a typical MTS-based cell viability assay.

In Vitro Topoisomerase II Decatenation Assay

This protocol is a generalized procedure to assess the inhibitory effect of 8-Cl-dATP on topoisomerase II activity.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound triphosphate (8-Cl-dATP)

-

Stop buffer/loading dye

-

TAE buffer

-

Ethidium (B1194527) bromide

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine 10x reaction buffer, dH₂O, and kDNA.

-

Add varying concentrations of 8-Cl-dATP to the reaction tubes. Include a no-inhibitor control.

-

Add ATP to all reaction tubes.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.

Western Blot for AMPK Activation

This protocol outlines the steps to detect the phosphorylation of AMPK in response to 8-Cl-dAdo treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with 8-Cl-dAdo for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Synergistic Interactions

Recent studies have explored the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. A notable example is its synergistic interaction with the BCL-2 inhibitor, venetoclax, in AML cells.[1] This combination has been shown to be more effective at inhibiting cell growth and inducing apoptosis than either agent alone.

Conclusion

This compound is a promising nucleoside analog with a unique multi-pronged mechanism of action against cancer cells. Its ability to inhibit RNA and DNA synthesis, deplete cellular energy stores, and induce DNA damage through topoisomerase II inhibition makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this potent anti-cancer agent.

References

- 1. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

8-Chloro-2'-deoxyadenosine: A Technical Guide on its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a halogenated purine (B94841) nucleoside analog that has been investigated for its potential as an antineoplastic agent. This document provides an in-depth technical overview of its discovery, history, mechanism of action, and key preclinical findings. While its clinical development has been less extensive than its ribose counterpart, 8-chloroadenosine (B1666358), and the related compound cladribine (B1669150) (2-chloro-2'-deoxyadenosine), 8-Cl-dAdo exhibits distinct biochemical properties. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes its metabolic and signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Discovery and History

The development of this compound is rooted in the broader history of purine nucleoside analogs as anticancer agents. Following the clinical success of molecules like cladribine, researchers explored modifications at various positions of the purine ring to enhance efficacy, selectivity, and overcome resistance mechanisms. The synthesis of 8-halogenated purine nucleosides was a logical step in this exploration. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a variation of established methods for creating halogenated nucleoside analogs. The primary rationale for its creation was likely to investigate how substitution at the C8 position would affect its metabolic stability, substrate specificity for nucleoside kinases and polymerases, and ultimately its cytotoxic potential.

One of the key early investigations into the specific effects of this compound was conducted by Chen, Bahr, and Sheppard in 2003, where they examined its impact on DNA synthesis.[1] This study provided foundational insights into its mechanism at the molecular level.

Synthesis

The synthesis of this compound can be achieved through the glycosylation of a chlorinated purine base with a protected deoxyribose sugar, a common strategy in nucleoside chemistry. A plausible synthetic route is outlined below, based on established methods for similar compounds.

Experimental Protocol: Generalized Synthesis of this compound

-

Preparation of the Chlorinated Purine Base: 2,6,8-trichloropurine (B1237924) can be used as a starting material.

-

Glycosylation: The anion of 2,6,8-trichloropurine is reacted with a protected 2-deoxy-D-erythro-pentofuranosyl chloride (chlorosugar). This reaction is typically carried out in an inert solvent and proceeds stereoselectively to yield the protected N9-β-nucleoside.

-

Ammonolysis and Deprotection: The protected intermediate is then treated with methanolic ammonia. This step displaces the chloro group at the 6-position with an amino group and removes the protecting groups from the deoxyribose sugar, yielding this compound.

-

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography.

Mechanism of Action

The cytotoxic effects of this compound are believed to be mediated through its intracellular phosphorylation and subsequent interference with nucleic acid synthesis and cellular metabolism.

Cellular Uptake and Phosphorylation

8-Cl-dAdo enters the cell via nucleoside transporters. Once inside, it is phosphorylated by deoxycytidine kinase (dCK) and other cellular kinases to its active triphosphate form, this compound triphosphate (8-Cl-dATP). The efficiency of this phosphorylation is a critical determinant of its cytotoxic potency.

Inhibition of DNA Synthesis

The triphosphate metabolite, 8-Cl-dATP, acts as a fraudulent nucleotide. It can be incorporated into DNA by DNA polymerases, leading to chain termination or polymerase pausing. A study using the Klenow fragment of E. coli DNA Polymerase I demonstrated that 8-Cl-dATP is incorporated opposite thymidine (B127349) with a reduced efficiency compared to the natural dATP.[1] Furthermore, when 8-Cl-dAdo is present in the template strand, it causes DNA polymerase to pause during synthesis.[1]

| Parameter | Observation | Reference |

| Incorporation of 8-Cl-dATP vs. dATP | ~2-fold less efficient | [1] |

| Effect on DNA Polymerase | Pausing at 8-Cl-dAdo template sites | [1] |

Induction of Apoptosis

By analogy with related compounds like 8-chloroadenosine and cladribine, the disruption of DNA synthesis and cellular metabolism by 8-Cl-dAdo is expected to trigger apoptosis. The accumulation of DNA strand breaks and the depletion of cellular energy reserves (ATP) are potent inducers of programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. For instance, the related compound 2-chloro-2'-deoxyadenosine has been shown to induce apoptosis through the Fas/Fas ligand pathway and by directly affecting mitochondrial integrity, leading to the release of cytochrome c.[2][3]

Preclinical Data

While specific preclinical studies on this compound are limited, extensive research on its ribose analog, 8-chloroadenosine (8-Cl-Ado), provides valuable insights into its potential anticancer activity. 8-Cl-Ado has demonstrated efficacy in various hematological malignancies.

| Cell Line | Cancer Type | IC50 of 8-Cl-Ado (µM) | Reference |

| Granta 519 | Mantle Cell Lymphoma | Not explicitly stated, but 10 µM used for apoptosis induction | [4] |

| JeKo | Mantle Cell Lymphoma | Not explicitly stated, but 10 µM used for apoptosis induction | [4] |

| Mino | Mantle Cell Lymphoma | Not explicitly stated, but 10 µM used for apoptosis induction | [4] |

| SP-53 | Mantle Cell Lymphoma | Not explicitly stated, but 10 µM used for apoptosis induction | [4] |

Studies with 8-Cl-Ado have shown that it leads to a significant accumulation of its triphosphate form, 8-Cl-ATP, and a corresponding decrease in endogenous ATP levels.[5] This dual effect of inhibiting RNA synthesis and causing energy depletion is a key aspect of its cytotoxicity.[4][5]

| Cell Line | Treatment | Intracellular 8-Cl-ATP (µM) | ATP Reduction (%) | Reference |

| Multiple Myeloma | 10 µM 8-Cl-Ado for 12h | >400 | Not specified | [5] |

| Mantle Cell Lymphoma | 10 µM 8-Cl-Ado for 24h | Variable, up to ~1.4 mM | 30-60 | [4] |

Experimental Protocols

DNA Polymerase Inhibition Assay (Klenow Fragment)

This assay is designed to assess the effect of 8-Cl-dATP on DNA synthesis.

-

Template-Primer Design: A short DNA oligonucleotide template containing a thymidine base at a specific position is annealed to a shorter, radiolabeled primer.

-

Reaction Mixture: The template-primer duplex is incubated with the Klenow fragment of DNA polymerase I, a mixture of dNTPs (dATP, dCTP, dGTP, TTP), and varying concentrations of 8-Cl-dATP.

-

Reaction and Quenching: The reaction is allowed to proceed for a defined time at 37°C and then quenched by the addition of a stop solution containing EDTA and formamide.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the full-length product and any paused products are quantified to determine the inhibitory effect of 8-Cl-dATP.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This method is used to quantify the percentage of cells undergoing apoptosis after treatment with 8-Cl-dAdo.

-

Cell Culture and Treatment: Cancer cell lines are cultured to logarithmic growth phase and then treated with varying concentrations of 8-Cl-dAdo for different time points.

-

Cell Harvesting: Both adherent and suspension cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a purine nucleoside analog with demonstrated activity at the level of DNA synthesis. While it has been less explored than other halogenated nucleosides, its unique properties warrant further investigation. Its mechanism, involving phosphorylation to an active triphosphate that inhibits DNA polymerase and likely induces apoptosis, positions it as a compound of interest for anticancer drug development. The data and protocols presented in this guide provide a foundation for future research into the therapeutic potential of this compound.

References

- 1. Effects of 8-chlorodeoxyadenosine on DNA synthesis by the Klenow fragment of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-2'-deoxyadenosine: From Physicochemical Properties to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2'-deoxyadenosine is a chlorinated purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known cellular and molecular mechanisms of action. Detailed experimental methodologies and data are presented to support researchers in their exploration of this compound.

Chemical Identity and Properties

This compound is a derivative of the naturally occurring nucleoside deoxyadenosine (B7792050), with a chlorine atom substituted at the 8th position of the adenine (B156593) base.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85562-55-6 | |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | |

| Molecular Weight | 285.69 g/mol | |

| Solubility | 10 mM in DMSO | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Data

Biological Activity and Mechanism of Action

This compound, as an analog of deoxyadenosine, is anticipated to interfere with nucleic acid synthesis and cellular metabolism. Its chlorinated counterpart, 8-chloroadenosine (B1666358), has been shown to be incorporated into both RNA and DNA, impacting cell viability and metabolic processes. A primary mechanism of action for these types of compounds is the induction of apoptosis.

Induction of Apoptosis via the Unfolded Protein Response

Studies on the related compound 8-chloroadenosine have demonstrated that it can induce apoptosis in human coronary artery endothelial cells by activating the unfolded protein response (UPR). This process is initiated by stress in the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade aimed at restoring homeostasis. However, under prolonged or severe stress, the UPR can switch to a pro-apoptotic pathway.

Caption: Unfolded Protein Response (UPR) leading to apoptosis.

Effects on DNA Synthesis

As a deoxyadenosine analog, this compound is expected to affect DNA synthesis. Research on the related compound, 2-chloro-2'-deoxyadenosine, has shown that its triphosphate form can be incorporated into DNA, leading to the termination of DNA chain elongation and the induction of DNA strand breaks. This ultimately contributes to the cytotoxic effects of the compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available in the public literature, the following are generalized protocols based on methodologies used for similar nucleoside analogs, such as 2-chloro-2'-deoxyadenosine. These should be adapted and optimized for the specific experimental context.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in appropriate cell culture plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Caption: General workflow for cell culture experiments.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.

Conclusion

This compound is a purine nucleoside analog with potential for further investigation in cancer research and drug development. Its presumed mechanisms of action, including the induction of apoptosis and interference with DNA synthesis, are characteristic of cytotoxic agents. The experimental frameworks provided in this guide offer a starting point for researchers to explore the specific biological effects of this compound. Further studies are warranted to fully elucidate its physicochemical properties, spectroscopic profile, and detailed signaling pathways.

An In-depth Technical Guide to 8-Chloro-2'-deoxyadenosine: Molecular Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a purine (B94841) nucleoside analog with significant potential in the fields of oncology and immunology. As a derivative of deoxyadenosine (B7792050), it exerts its biological effects through intricate mechanisms involving the disruption of DNA synthesis and the induction of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the core molecular and chemical properties of this compound. It delves into its established mechanisms of action, including its impact on DNA polymerase activity and the activation of apoptotic signaling cascades. Furthermore, this document offers detailed experimental protocols for the in vitro assessment of its biological effects, intended to serve as a valuable resource for researchers and professionals in drug development.

Core Molecular and Chemical Data

This compound is characterized by the substitution of a chlorine atom at the 8th position of the adenine (B156593) base. This modification significantly influences its biological activity. The fundamental molecular and chemical properties are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1][2] |

| Molecular Weight | 285.69 g/mol | [1][2] |

| CAS Number | 85562-55-6 | [1][2] |

Mechanism of Action

The biological activity of this compound is multifaceted, primarily centering on the inhibition of DNA synthesis and the induction of apoptosis. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (8-Cl-dATP).

Inhibition of DNA Synthesis

8-Cl-dATP acts as a competitive inhibitor and a substrate for DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination and polymerase pausing, thereby halting DNA replication.[3] Studies have shown that the triphosphate analogue, 8-Cl-dATP, is incorporated opposite thymidine (B127349) with a reduced efficiency compared to the natural deoxyadenosine triphosphate (dATP).[3] Furthermore, the presence of 8-Cl-dAdo in a DNA template can cause DNA polymerase to pause during synthesis.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cell types, particularly in lymphocytes and cancer cells. The apoptotic cascade is initiated through multiple signaling pathways.

-

Fas/Fas Ligand Pathway: In some leukemia cell lines, this compound has been shown to induce apoptosis through the protein synthesis-dependent expression of Fas and Fas ligand (Fas-L). This extrinsic pathway leads to the activation of caspase-8 and subsequently caspase-3, key executioner caspases in the apoptotic process.

-

Mitochondrial (Intrinsic) Pathway: The compound can directly impact mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c. This triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates caspase-3.

The convergence of these pathways on the activation of executioner caspases leads to the characteristic biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) externalization.

Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[2]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the compound or control medium.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[2]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and untreated control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with desired concentrations of this compound for a specified time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[5]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples by flow cytometry within one hour.[6]

Caspase-3/8 Activity Assay (Colorimetric)

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-8) caspases.

Materials:

-

Cells treated with this compound and untreated control cells

-

Caspase-3/8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 (DEVD-pNA) or caspase-8 (IETD-pNA) substrate)

-

Microplate reader

Procedure:

-

Induce apoptosis as described previously.

-

Pellet approximately 2-5 x 10⁶ cells by centrifugation.[7]

-

Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[7]

-

Centrifuge at 10,000 x g for 1 minute at 4°C.[7]

-

Transfer the supernatant (cytosolic extract) to a new tube on ice.

-

Determine the protein concentration of the lysate.

-

Add 50 µL of 2X reaction buffer (with 10 mM DTT) to 50 µL of the cell lysate (containing 100-200 µg of protein) in a 96-well plate.[7]

-

Add 5 µL of the respective 4 mM pNA substrate (200 µM final concentration).[7]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

Measure the absorbance at 400-405 nm. The fold-increase in caspase activity is determined by comparing the results from treated samples with the untreated control.[7]

Experimental Workflow for In Vitro Analysis.

Conclusion

This compound is a promising nucleoside analog with well-defined mechanisms of action that make it a compelling candidate for further investigation in cancer and autoimmune disease research. Its ability to inhibit DNA synthesis and induce apoptosis through multiple pathways underscores its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development efforts by providing a solid foundation for the in vitro characterization of this compound. As with any experimental work, appropriate controls and optimization of protocols for specific cell systems are crucial for obtaining reliable and reproducible results.

References

- 1. physiology.elte.hu [physiology.elte.hu]

- 2. e-crt.org [e-crt.org]

- 3. Effects of 8-chlorodeoxyadenosine on DNA synthesis by the Klenow fragment of DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

physical and chemical properties of 8-Chloro-2'-deoxyadenosine

An In-depth Technical Guide to 8-Chloro-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic adenosine (B11128) analog that has garnered significant interest in the scientific community for its potential as an antineoplastic agent. As a nucleoside antimetabolite, it functions as a prodrug, undergoing intracellular phosphorylation to its active triphosphate form. This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for professionals in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and experimental application.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN₅O₃[1] |

| Molecular Weight | 285.69 g/mol [1] |

| CAS Number | 85562-55-6[2] |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in DMSO (10 mM)[2] |

| Storage Temperature | 2-8°C |

| Stability | Stable at neutral and basic pH. Decomposes in acidic conditions, with a half-life of 1.6 hours at pH 2 and 37°C (data for the related 2-chloro-2'-deoxyadenosine)[3] |

| Melting Point | Data for the specific compound is not readily available. The related compound 2-chloro-2'-deoxyadenosine has a melting point of >300°C[4] |

| pKa (Predicted) | 13.39 ± 0.60 (Predicted for a related isomer)[5] |

Metabolism and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism following its intracellular activation.

Metabolic Activation

Upon cellular uptake, this compound is metabolized by intracellular kinases. While the specific enzymes are not fully elucidated for the 8-chloro variant, studies on similar analogs suggest that adenosine kinase plays a crucial role in the initial phosphorylation step.[6] The compound is sequentially phosphorylated to this compound monophosphate (8-Cl-dAMP), diphosphate (B83284) (8-Cl-dADP), and finally to the active triphosphate metabolite, this compound triphosphate (8-Cl-dATP).

Molecular Mechanism of Action

The active metabolite, 8-Cl-dATP, is central to the compound's anticancer activity. Its primary mechanisms include:

-

Inhibition of RNA Synthesis: 8-Cl-dATP acts as an ATP analog and is incorporated into growing RNA chains, leading to premature chain termination and a potent inhibition of RNA synthesis.[6]

-

ATP Depletion and AMPK Activation: The conversion of endogenous ATP to 8-Cl-dATP leads to a significant depletion of the cellular ATP pool.[7] This energy stress activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7]

-

mTOR Pathway Inhibition: Activated AMPK phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[7]

-

Induction of Apoptosis and Autophagy: The combination of RNA synthesis inhibition, ATP depletion, and mTOR pathway suppression culminates in the induction of programmed cell death (apoptosis) and autophagy.

-

Inhibition of Topoisomerase II: The triphosphate metabolite can also inhibit the function of type II topoisomerases, enzymes critical for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, further contributing to cytotoxicity.[8]

Experimental Protocols

The following protocols are representative methodologies for assessing the biological effects of this compound in a research setting.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and once with 1X Annexin V Binding Buffer.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for AMPK Activation

This protocol details the detection of total and phosphorylated AMPK, a key marker of this compound's mechanism of action.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Antibody for a loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα at 1:1000 dilution) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Signal Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.[11]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AMPK and a loading control to ensure equal protein loading.

Conclusion

This compound is a potent nucleoside analog with a complex mechanism of action that makes it a compelling candidate for further investigation in oncology and related fields. Its ability to disrupt RNA synthesis, deplete cellular energy, and modulate key signaling pathways like AMPK and mTOR highlights its potential as a therapeutic agent. The protocols and data presented in this guide offer a foundational resource for researchers to design and execute robust experimental studies to further elucidate the therapeutic promise of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. 114915-05-8 CAS MSDS (2-chloro-2'-deoxy-3,7-dideazaadenosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]

- 8. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to 8-Chloro-2'-deoxyadenosine: Solubility, Properties, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activities of 8-Chloro-2'-deoxyadenosine, a significant adenosine (B11128) analog in cancer research. This document details its solubility in various solvents, outlines its cellular mechanisms of action, and provides illustrative diagrams to facilitate a deeper understanding of its function.

Core Properties and Solubility

This compound is a nucleoside analog that has demonstrated potential as an anticancer agent. A critical aspect for its application in research and drug development is its solubility in common laboratory solvents.

Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in biological assays.

| Solvent | Solubility | Molar Mass ( g/mol ) |

| DMSO | 10 mM[1] | 301.69[1] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology for assessing the solubility of nucleoside analogs can be described.

General Protocol for Solubility Determination of Nucleoside Analogs

This protocol outlines a common method for determining the solubility of a compound like this compound in a given solvent.

Caption: General workflow for determining compound solubility.

Cellular Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism following its uptake into cancer cells. The primary pathways involve its metabolic activation and subsequent interference with critical cellular processes.

Metabolic Activation and Inhibition of RNA Synthesis

Upon entering the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (8-Cl-dATP). This analog of dATP then acts as a competitive inhibitor of RNA polymerases, leading to the termination of RNA chain elongation and a subsequent decrease in overall RNA synthesis.

Caption: Metabolic activation and inhibition of RNA synthesis.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

This compound has been shown to induce stress in the endoplasmic reticulum, a key organelle involved in protein folding. This ER stress can trigger the Unfolded Protein Response (UPR), which, if prolonged or severe, ultimately leads to the activation of apoptotic pathways and programmed cell death.

Caption: Induction of ER stress and apoptosis.

Inhibition of Topoisomerase II

The activated form, 8-Cl-dATP, can also interfere with the function of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By inhibiting this enzyme, this compound can cause DNA damage and cell cycle arrest, contributing to its cytotoxic effects.

Caption: Inhibition of Topoisomerase II.

References

An In-Depth Technical Guide on the Stability and Storage of 8-Chloro-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 8-Chloro-2'-deoxyadenosine, a purine (B94841) nucleoside analog with significant potential in research and drug development. The information presented herein is intended to support the proper handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring deoxyadenosine (B7792050). The substitution of a chlorine atom at the 8th position of the adenine (B156593) base confers unique chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₂ClN₅O₃ |

| Molecular Weight | 285.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. Based on available data for related compounds and general best practices for nucleoside analogs, the following storage conditions are recommended.

Solid Form: For long-term storage, the solid powder should be stored at -20°C . For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.

In Solution: Stock solutions of this compound should be prepared in a suitable dry, aprotic solvent such as DMSO. For optimal stability, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C . Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. While specific quantitative stability data for the 8-chloro isomer is limited in publicly available literature, data from the closely related 2-chloro-2'-deoxyadenosine (Cladribine) provides valuable insights into potential degradation pathways.

pH Stability

The glycosidic bond of deoxyadenosine analogs is susceptible to hydrolysis under acidic conditions. For 2-chloro-2'-deoxyadenosine, studies have shown that it is stable at neutral and basic pH but degrades at acidic pH.[1] The primary degradation product is the corresponding purine base, 2-chloroadenine, formed by the cleavage of the N-glycosidic bond.[1][2] It is anticipated that this compound would exhibit similar lability in acidic environments.

Table 2: pH-Dependent Degradation of 2-chloro-2'-deoxyadenosine at 37°C

| pH | Remaining Compound after 6 hours | Half-life (t₁/₂) |

| 1.0 | 2% (after 2 hours) | 0.37 hours |

| 2.0 | 13% | 1.6 hours |

| Neutral/Basic | Stable | Not Determined |

| Data from Tarasiuk et al., 1994 for 2-chloro-2'-deoxyadenosine.[1] |

Temperature Stability

Elevated temperatures can accelerate the degradation of this compound, particularly in solution. As a solid, the compound is expected to be more stable, but storage at recommended low temperatures is crucial. In solution, the rate of hydrolysis is significantly temperature-dependent.

Photostability

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity and degradation of this compound. The following is a general protocol that can be adapted and validated for specific laboratory needs.

Objective: To separate this compound from its potential degradation products, primarily 8-chloroadenine.

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 6.0) is a common starting point for the separation of nucleoside analogs.[3] A gradient elution may be necessary to achieve optimal separation.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: For stability studies, dilute the test sample to a suitable concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 253 nm[3]

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Data Analysis: Quantify the amount of this compound and any degradation products by comparing peak areas to the calibration curve.

Workflow for HPLC Stability Analysis

Caption: Workflow for the HPLC analysis of this compound stability.

Mechanism of Action and Cellular Pathways

This compound exerts its biological effects primarily after intracellular phosphorylation to its active triphosphate form, this compound triphosphate (8-Cl-dATP). This active metabolite can then interfere with key cellular processes. The mechanism of the related compound, 8-chloroadenosine, which is converted to 8-chloro-ATP, involves the inhibition of RNA synthesis.[4][5] 8-Cl-dATP is expected to act similarly by inhibiting DNA synthesis and inducing apoptosis.

Proposed Metabolic Activation and Cytotoxic Pathway

Caption: Proposed metabolic activation and cytotoxic pathway of this compound.

The induction of apoptosis by deoxyadenosine analogs can be a complex process involving DNA damage and direct effects on mitochondria.[6] The accumulation of DNA strand breaks can trigger a cascade of events leading to programmed cell death.

Summary and Recommendations

The stability and proper storage of this compound are paramount for obtaining reliable and reproducible experimental results.

-

Storage: Store the solid compound at -20°C and solutions in single-use aliquots at -20°C or -80°C. Protect from light and moisture.

-

Handling: Avoid acidic conditions to prevent hydrolysis. Use a validated stability-indicating HPLC method to monitor purity over time.

-

Mechanism of Action: Be aware that the biological activity is dependent on intracellular phosphorylation to the active triphosphate metabolite.

This guide provides a foundational understanding of the stability and storage considerations for this compound. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.

References

- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Chloro-2'-deoxyadenosine: A Technical Guide for Drug Development Professionals

An In-depth Literature Review of a Promising Nucleoside Analogue in Oncology

Abstract

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a purine (B94841) nucleoside analogue that has demonstrated significant preclinical and clinical activity against a variety of hematological malignancies and solid tumors. Its unique multi-faceted mechanism of action, which includes inhibition of RNA synthesis, depletion of cellular energy stores, and induction of DNA damage, makes it a compound of high interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive review of the existing literature on 8-Cl-dAdo, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways.

Introduction

This compound is a halogenated deoxyadenosine (B7792050) analogue that acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). Unlike many other nucleoside analogues that primarily target DNA synthesis, 8-Cl-dAdo exhibits a distinct mechanism of action primarily directed at RNA transcription. This, coupled with its ability to disrupt cellular metabolism, contributes to its potent anti-cancer effects. This document serves as a comprehensive resource for understanding the pharmacology, mechanism of action, and clinical potential of 8-Cl-dAdo.

Mechanism of Action

The cytotoxic effects of 8-Cl-dAdo are multifactorial, stemming from the actions of its active metabolite, 8-Cl-ATP. The primary mechanisms include:

-

Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA chains by RNA polymerases, leading to premature chain termination and a global inhibition of transcription.[1] This disruption of RNA synthesis is a key driver of its anti-tumor activity.

-

Depletion of Cellular ATP: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP levels.[2] This energy depletion disrupts numerous cellular processes that are vital for cancer cell survival and proliferation.

-

Inhibition of Topoisomerase II: 8-Cl-ATP can act as a competitive inhibitor of Topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[3] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Signaling Pathways

The metabolic activation and downstream effects of 8-Cl-dAdo can be visualized through the following signaling pathway:

Quantitative Data

A summary of the in vitro cytotoxic activity and clinical pharmacokinetic parameters of 8-Cl-dAdo is presented below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [4] |

| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [4] |

| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [4] |

| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [4] |

| Primary AML Blasts (FLT3-ITD+) | Acute Myeloid Leukemia | 0.8 | Not Specified | [4] |

| CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 | Not Specified | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Relapsed/Refractory AML)

| Parameter | Value | Patient Population | Reference |

| Starting Dose | 100 mg/m²/day for 5 days | Relapsed/Refractory AML | [6] |

| Highest Dose Tested | 800 mg/m²/day for 5 days | Relapsed/Refractory AML | [6] |

| Recommended Phase 2 Dose | 400 mg/m²/day for 5 days | Relapsed/Refractory AML | [6] |

| Peak Plasma Concentration (at 100 mg/m²) | 150 - 300 nM | Relapsed/Refractory AML | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 8-Cl-dAdo.

RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)

This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Drug Incubation: Treat cells with various concentrations of 8-Cl-dAdo or a vehicle control for the desired duration.

-

Radiolabeling: Add [³H]-uridine (typically 1-2 µCi/mL) to each well and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.

-

Cell Lysis and Precipitation: Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-uridine. Lyse the cells using a suitable lysis buffer (e.g., containing detergent and/or guanidine-HCl). Precipitate the macromolecules (including RNA) by adding trichloroacetic acid (TCA) and incubating on ice.

-

Harvesting and Scintillation Counting: Collect the precipitate on glass fiber filters using a cell harvester. Wash the filters with TCA and ethanol. Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the cell number or total protein content to account for differences in cell proliferation. Express the results as a percentage of the vehicle-treated control.

Cellular ATP Level Quantification (Luciferase-Based Assay)

This assay quantifies cellular ATP levels based on the ATP-dependent light-producing reaction of luciferase.

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed cells in a white-walled, clear-bottom multi-well plate suitable for luminescence readings.

-

Drug Incubation: Treat cells with 8-Cl-dAdo or a vehicle control for the desired time points.

-

ATP Release: Add a reagent that lyses the cells and releases ATP into the well.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Immediately measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the cell lysates. Normalize the results to cell number or protein concentration.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenating activity of Topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Workflow:

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically Tris-HCl, KCl, MgCl₂, DTT, and BSA), ATP, and kDNA substrate. kDNA consists of a network of interlocked DNA minicircles.

-

Inhibitor Addition: Add 8-Cl-ATP at various concentrations or a known Topoisomerase II inhibitor as a positive control. Include a no-inhibitor control.

-

Enzyme Reaction: Add purified human Topoisomerase II to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes). Active Topoisomerase II will decatenate the kDNA network, releasing individual minicircles.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The large, catenated kDNA network will remain in the well, while the smaller, decatenated minicircles will migrate into the gel.

-

Visualization: Stain the gel with ethidium bromide or another DNA-intercalating dye and visualize under UV light. Inhibition of Topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the no-inhibitor control.

Downstream Consequences of 8-Cl-dAdo Action

The primary mechanisms of 8-Cl-dAdo converge to induce apoptosis in cancer cells.

Consequences of ATP Depletion

Depletion of cellular ATP triggers a metabolic crisis, inhibiting numerous ATP-dependent enzymatic reactions, including those essential for cell survival and proliferation. This energy stress can activate apoptotic pathways.

Consequences of Topoisomerase II Inhibition

Inhibition of Topoisomerase II by 8-Cl-ATP leads to the accumulation of unresolved DNA replication and transcription intermediates, resulting in DNA double-strand breaks. This DNA damage activates cell cycle checkpoints, leading to arrest in the G2/M phase and subsequent induction of apoptosis.

Conclusion

This compound is a promising anti-cancer agent with a unique and potent multi-pronged mechanism of action. Its ability to simultaneously inhibit RNA synthesis, deplete cellular ATP, and induce DNA damage through Topoisomerase II inhibition provides a strong rationale for its continued investigation in both hematological malignancies and solid tumors. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this intriguing nucleoside analogue. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in various cancer types and to explore its potential in combination therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. topogen.com [topogen.com]

- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Substrate specificity of mitochondrial 2'-deoxyguanosine kinase. Efficient phosphorylation of 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Core Biological Activities of 8-Chloro-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2'-deoxyadenosine (8-Cl-dA) is a purine (B94841) nucleoside analog that has garnered significant interest in the scientific community for its potent cytotoxic effects against a variety of cancer cell lines. As a pro-drug, its biological activity is contingent on intracellular phosphorylation to its active triphosphate form, this compound triphosphate (8-Cl-dATP). This technical guide provides an in-depth overview of the fundamental biological activities of 8-Cl-dA, with a focus on its mechanism of action, effects on cellular signaling pathways, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

The primary mechanism of action of this compound involves its intracellular conversion to 8-Cl-dATP, which then exerts multiple cytotoxic effects. This conversion is initiated by deoxycytidine kinase. The resulting 8-Cl-dATP acts as an ATP analog and interferes with crucial cellular processes.

One of the key targets of 8-Cl-dATP is topoisomerase II, an enzyme essential for DNA replication and transcription. By inhibiting the ATP-dependent catalytic activity of topoisomerase II, 8-Cl-dATP leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1] Furthermore, the accumulation of 8-Cl-dATP and the concurrent depletion of the cellular ATP pool disrupt RNA synthesis.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, the process of programmed cell death, through multiple interconnected pathways.

Endoplasmic Reticulum (ER) Stress

Treatment with 8-Cl-dA has been shown to induce sustained endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged UPR activation under overwhelming stress ultimately triggers apoptosis.

Mitochondrial Dysfunction

8-Cl-dA and its analogs can directly impact mitochondrial integrity, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] This event is a critical step in the intrinsic pathway of apoptosis.

Caspase Activation Cascade

The apoptotic signaling cascades initiated by ER stress and mitochondrial dysfunction converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. In the context of 8-Cl-dA and its related analog 2-chloro-2'-deoxyadenosine (cladribine), a key initiator caspase appears to be caspase-2, which then activates downstream effector caspases such as caspase-3.[4][5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. In some cell lines, the Fas/Fas ligand pathway, an extrinsic apoptotic pathway, is also implicated, leading to the activation of caspase-8 and subsequently caspase-3.[6]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of 8-chloro-adenosine and its derivatives have been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| 8-Cl-cAMP | B16 Melanoma (wild-type) | Growth Inhibition | Not Specified | ~4.7 (in fresh serum) | [7] |

| 8-Cl-cAMP | B16 Melanoma (doxorubicin-resistant) | Growth Inhibition | Not Specified | ~4.7 (in fresh serum) | [7] |

| 8-Cl-cAMP | Friend Leukemia (wild-type) | Growth Inhibition | Not Specified | ~12 (in fresh serum) | [7] |

| 8-Cl-cAMP | Friend Leukemia (doxorubicin-resistant) | Growth Inhibition | Not Specified | ~12 (in fresh serum) | [7] |

| 2-chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | Not Specified | 0.045 | [8] |

| 2-bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | Not Specified | 0.068 | [8] |

| Cordycepin (3'-deoxyadenosine) | B16-BL6 Mouse Melanoma | Growth Inhibition | Not Specified | 39 | [9] |

| Cordycepin (3'-deoxyadenosine) | Mouse Lewis Lung Carcinoma | Growth Inhibition | Not Specified | 48 | [9] |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) | B16-BL6 Mouse Melanoma | Growth Inhibition | Not Specified | 5 | [9] |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) | Lewis Lung Carcinoma | Growth Inhibition | Not Specified | 14 | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Metabolic activation and primary mechanism of action of this compound.

Figure 2. Apoptotic signaling pathways induced by this compound.

Figure 3. General experimental workflow for studying the biological effects of 8-Cl-dA.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (8-Cl-dA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of 8-Cl-dA in complete medium.

-

Remove the medium from the wells and add 100 µL of the 8-Cl-dA dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is based on standard procedures for apoptosis detection.[12][13][14]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (8-Cl-dA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of 8-Cl-dA for the specified time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of ER Stress Markers

This protocol outlines the general steps for detecting ER stress-related proteins.[15][16][17][18]

Materials:

-

Cell culture dishes

-

Cancer cell lines of interest

-

This compound (8-Cl-dA)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with 8-Cl-dA for the desired time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-